Cas no 449756-94-9 (2-(1-Tetrazolyl)benzylamine)

2-(1-テトラゾリル)ベンジルアミンは、テトラゾール基とベンジルアミン基を有する有機化合物です。テトラゾール環の高い安定性と反応性に加え、ベンジルアミン部位の求核性を活かし、医薬品中間体や配位子としての応用が期待されます。特に、金属錯体形成能や生体適合性に優れ、創薬化学分野での使用が注目されています。また、固相合成や高分子修飾における架橋剤としても有用です。分子構造の多様性から、新規機能性材料の開発における基盤化合物としての潜在性を有しています。

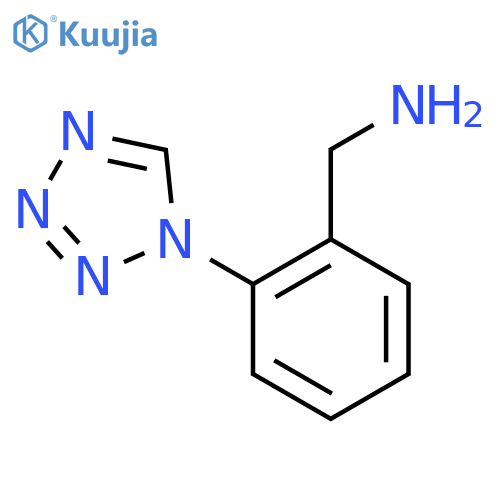

2-(1-Tetrazolyl)benzylamine structure

商品名:2-(1-Tetrazolyl)benzylamine

2-(1-Tetrazolyl)benzylamine 化学的及び物理的性質

名前と識別子

-

- 2-(1-Tetrazolyl)benzylamine

- [2-(tetrazol-1-yl)phenyl]methanamine

- 2-Tetrazol-1-yl-benzylamine

- SCHEMBL4927896

- CS-11691

- MFCD09842784

- KAPGCSIVXSTJOS-UHFFFAOYSA-N

- DB-293337

- (2-(1H-TETRAZOL-1-YL)PHENYL)METHANAMINE

- AB53743

- {[2-(1H-Tetrazol-1-yl)phenyl]methyl}amine

- AKOS006312653

- CS-0452626

- 449756-94-9

- Benzenemethanamine, 2-(1H-tetrazol-1-yl)-

- AC1038

- SY028343

- [2-(1H-1,2,3,4-Tetraazol-1-yl)phenyl]methanamine

-

- MDL: MFCD09842784

- インチ: InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2

- InChIKey: KAPGCSIVXSTJOS-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C(=C1)CN)N2C=NN=N2

計算された属性

- せいみつぶんしりょう: 175.08579531g/mol

- どういたいしつりょう: 175.08579531g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 69.6Ų

- 疎水性パラメータ計算基準値(XlogP): 0.1

2-(1-Tetrazolyl)benzylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T311015-10mg |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 10mg |

$ 50.00 | 2022-06-02 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY028343-1g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | ≥95% | 1g |

¥3806.45 | 2024-07-09 | |

| Chemenu | CM324671-1g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 95% | 1g |

$*** | 2023-05-30 | |

| eNovation Chemicals LLC | D293492-1g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 97% | 1g |

$952 | 2024-05-23 | |

| eNovation Chemicals LLC | D293492-1g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 97% | 1g |

$952 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1186320-1g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 95% | 1g |

$495 | 2024-07-20 | |

| eNovation Chemicals LLC | D293492-0.25g |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 97% | 0.25g |

$840 | 2023-08-31 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T57400-1g |

[2-(tetrazol-1-yl)phenyl]methanamine |

449756-94-9 | - | 1g |

¥7018.0 | 2023-09-06 | |

| TRC | T311015-100mg |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 100mg |

$ 230.00 | 2022-06-02 | ||

| TRC | T311015-50mg |

2-(1-Tetrazolyl)benzylamine |

449756-94-9 | 50mg |

$ 135.00 | 2022-06-02 |

2-(1-Tetrazolyl)benzylamine 関連文献

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

2. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

449756-94-9 (2-(1-Tetrazolyl)benzylamine) 関連製品

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:449756-94-9)2-(1-Tetrazolyl)benzylamine

清らかである:99%

はかる:1g

価格 ($):477.0